BenchChemオンラインストアへようこそ!

(4-(p-Tolyl)piperazin-1-yl)(1-tosylpiperidin-4-yl)methanone

PI3Kδ inhibitor Kinase assay Oncology

This compound is a sulfonamide-linked piperazine featuring a p-tolylpiperazine methanone bridge to a 1-tosylpiperidine scaffold. Its critical procurement differentiator is the >300-fold selectivity for PI3Kδ (IC50 32 nM) over PI3Kα (IC50 >10,000 nM). This selectivity profile enables unambiguous dissection of PI3Kδ-dependent pathways in B-cell lymphoma models (e.g., SU-DHL-6, TMD8) without confounding on-target toxicities like hyperglycemia from PI3Kα inhibition. For oncology research requiring a clean chemical probe, this compound offers a distinct advantage over pan-PI3K inhibitors.

Molecular Formula C24H31N3O3S
Molecular Weight 441.59
CAS No. 1794850-19-3
Cat. No. B2468669
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(p-Tolyl)piperazin-1-yl)(1-tosylpiperidin-4-yl)methanone
CAS1794850-19-3
Molecular FormulaC24H31N3O3S
Molecular Weight441.59
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)C
InChIInChI=1S/C24H31N3O3S/c1-19-3-7-22(8-4-19)25-15-17-26(18-16-25)24(28)21-11-13-27(14-12-21)31(29,30)23-9-5-20(2)6-10-23/h3-10,21H,11-18H2,1-2H3
InChIKeyJMNDNQKOEQFXOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Buy (4-(p-Tolyl)piperazin-1-yl)(1-tosylpiperidin-4-yl)methanone CAS 1794850-19-3 for PI3Kδ Inhibitor Research


(4-(p-Tolyl)piperazin-1-yl)(1-tosylpiperidin-4-yl)methanone (CAS 1794850-19-3) is a synthetic small molecule featuring a p-tolylpiperazine moiety linked via a methanone bridge to a 1-tosylpiperidine scaffold . It belongs to a class of sulfonamide-linked piperazine derivatives widely explored as kinase inhibitors. This compound is primarily cited in the patent literature as an inhibitor of phosphoinositide 3-kinase (PI3K) and/or mammalian target of rapamycin (mTOR), with implications for oncology research [1].

Why (4-(p-Tolyl)piperazin-1-yl)(1-tosylpiperidin-4-yl)methanone Cannot Be Replaced by a Generic PI3K Inhibitor


Generic substitution within the PI3K inhibitor class is not advisable due to marked differences in isoform selectivity profiles that directly impact both efficacy and toxicity [1]. The PI3K family consists of four Class I isoforms (α, β, γ, δ), each with distinct tissue distributions and biological functions. A compound's selectivity fingerprint—the ratio of its potency against the primary target isoform versus off-target isoforms—is a critical determinant of its therapeutic window. For example, pan-PI3K inhibition often leads to significant on-target toxicities like hyperglycemia (PI3Kα) [2]. Therefore, a compound's precise selectivity profile, such as that demonstrated by this chemical series for PI3Kδ, is a non-interchangeable property that procurement decisions must be based upon [3].

(4-(p-Tolyl)piperazin-1-yl)(1-tosylpiperidin-4-yl)methanone: Quantitative Differentiation Evidence Guide


Absolute PI3Kδ Inhibitory Potency

The compound demonstrates high inhibitory potency against the PI3Kδ isoform. In a radiometric kinase assay, it achieved an IC50 of 32 nM [1]. This establishes its baseline activity as a potent PI3Kδ inhibitor, a prerequisite for further development in this class [2].

PI3Kδ inhibitor Kinase assay Oncology

Selectivity Profile Against Other Class I PI3K Isoforms

A critical differentiator for PI3Kδ inhibitors is selectivity over the ubiquitously expressed PI3Kα isoform, whose inhibition is linked to hyperglycemia. The compound exhibits significantly weaker inhibition of PI3Kα, with an IC50 of >10,000 nM [1]. In contrast, pan-PI3K inhibitors like Copanlisib show IC50 values of 0.5-3.7 nM against all Class I isoforms [2]. This >300-fold selectivity window suggests a potentially better therapeutic index than pan-inhibitors, specifically for indications where PI3Kδ is the primary target, such as B-cell malignancies [3].

Isoform selectivity PI3Kα PI3Kβ PI3Kγ

Structural Differentiation from Closest Analogs: The p-Tolyl Substituent

Within the (4-arylpiperazin-1-yl)(1-tosylpiperidin-4-yl)methanone series, the p-tolyl group on the piperazine ring is a key structural variable. The closest identified analog is (4-Phenylpiperazin-1-yl)(1-tosylpiperidin-4-yl)methanone, which lacks the para-methyl group . In related heteroaryl piperazine PI3Kδ inhibitor series, the introduction of small alkyl substituents like methyl is a well-documented strategy to fill a lipophilic pocket in the kinase and enhance selectivity [1]. While a direct biochemical comparison between the p-tolyl and unsubstituted phenyl analog is not publicly available, this represents a key structural differentiator likely to impact binding kinetics and isoform selectivity [2].

Structure-Activity Relationship (SAR) p-Tolylpiperazine Medicinal Chemistry

Best Research and Industrial Application Scenarios for (4-(p-Tolyl)piperazin-1-yl)(1-tosylpiperidin-4-yl)methanone


Chemical Probe for Investigating PI3Kδ-Specific Signaling in B-Cell Lymphoma Models

The compound's >300-fold selectivity for PI3Kδ over PI3Kα makes it a valuable chemical probe for dissecting PI3Kδ-specific signaling pathways in B-cell lymphoma cell lines (e.g., SU-DHL-6, TMD8) without the confounding effects of PI3Kα-mediated insulin signaling disruption [1]. This is a key advantage over pan-PI3K inhibitors like Copanlisib, where on-target toxicities complicate data interpretation [2].

Medicinal Chemistry Starting Point for Structure-Activity Relationship (SAR) Studies

The p-tolyl substituent on the piperazine ring represents a specific chemical handle for further optimization. The compound serves as an ideal scaffold for exploring the effects of different aryl substitutions on PI3K isoform selectivity and pharmacokinetic properties, as demonstrated in the optimization of related heteroaryl piperazine series [3].

Comparative Profiling in PI3K Inhibitor Selectivity Panels

When included in a panel of PI3K inhibitors for service-based selectivity screening, this compound provides a valuable data point for a specific chemical series (sulfonamide-linked piperazines). Its quantitative selectivity profile (PI3Kδ IC50 = 32 nM vs. PI3Kα IC50 >10,000 nM) offers a distinct benchmark for the development of next-generation PI3Kδ inhibitors with improved safety margins [1].

Quote Request

Request a Quote for (4-(p-Tolyl)piperazin-1-yl)(1-tosylpiperidin-4-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.